molecular formula C11H15NO3 B4180752 N-[1-(oxolan-2-yl)ethyl]furan-2-carboxamide

N-[1-(oxolan-2-yl)ethyl]furan-2-carboxamide

Cat. No.: B4180752
M. Wt: 209.24 g/mol
InChI Key: IADZVRRDZREAAO-UHFFFAOYSA-N
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Description

N-[1-(oxolan-2-yl)ethyl]furan-2-carboxamide is an organic compound characterized by the presence of a furan ring and an amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxolan-2-yl)ethyl]furan-2-carboxamide typically involves the reaction of tetrahydrofuran with ethylamine under controlled conditions. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then converted to the final product through amide formation .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxolan-2-yl)ethyl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield furan oxides, while substitution reactions can produce a variety of substituted furamides .

Scientific Research Applications

N-[1-(oxolan-2-yl)ethyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(oxolan-2-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(1-(2-Furanyl)ethyl)hydroxylamine: Similar in structure but with a hydroxylamine group.

    N-(Tetrahydro-2-furanylmethyl)hexanamide: Contains a hexanamide group instead of a furamide group.

    Tetrahydro-2-furanylmethyl 1-naphthylcarbamate: Features a naphthylcarbamate group

Uniqueness

N-[1-(oxolan-2-yl)ethyl]furan-2-carboxamide is unique due to its specific combination of a furan ring and an amide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

N-[1-(oxolan-2-yl)ethyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-8(9-4-2-6-14-9)12-11(13)10-5-3-7-15-10/h3,5,7-9H,2,4,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADZVRRDZREAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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